molecular formula C14H24N2O4 B11932932 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid

4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid

Cat. No.: B11932932
M. Wt: 284.35 g/mol
InChI Key: NENPYTRHICXVCS-UHFFFAOYSA-N
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Description

Chemical Identity: The compound, systematically named (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid, is the active metabolite of oseltamivir (Tamiflu®), a neuraminidase inhibitor used to treat influenza A and B infections. It is also known as oseltamivir acid, GS 4071, or Ro 64-0802 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPYTRHICXVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Amino Groups

The acetamido group is introduced via nucleophilic acyl substitution using acetic anhydride or acetyl chloride. For example:

  • Deprotection : Remove Boc groups using trifluoroacetic acid (TFA) in dichloromethane.

  • Acylation : React with acetic anhydride in tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

  • Workup : Purify via column chromatography (ethyl acetate/hexane, 3:1) to yield the acetamido intermediate.

Reaction Conditions :

  • Temperature: 0–25°C

  • Yield: 85–92%

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the ester group:

  • Base Hydrolysis : Treat with lithium hydroxide (LiOH) in dioxane/water (4:1) at 50°C for 4 hours.

  • Acidification : Neutralize with HCl to precipitate the carboxylic acid.

  • Purification : Recrystallize from isopropyl alcohol/water (1:1).

Key Data :

  • Purity: >99% (HPLC)

  • Isolated Yield: 78–84%

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance efficiency, industrial protocols employ continuous flow reactors :

  • Reactor Type : Microfluidic tubular reactor

  • Conditions :

    • Residence Time: 10–15 minutes

    • Temperature: 30–40°C

    • Catalysts: Immobilized lipases for enantioselective acylation

Advantages :

  • 30% reduction in solvent use compared to batch processes.

  • 95% enantiomeric excess (ee) for the (3R,4R,5S) isomer.

Enzymatic Resolution

Racemic mixtures are resolved using Candida antarctica lipase B :

  • Substrate : Racemic ethyl 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohexene-1-carboxylate

  • Solvent : tert-Butyl methyl ether (TBME)

  • Conversion : 48% after 24 hours

Stereochemical Control

The (3R,4R,5S) configuration is critical for biological activity. Key strategies include:

Chiral Auxiliaries

Use of (R)-binaphthol derivatives to induce desired stereochemistry during cyclohexene ring formation.

Asymmetric Catalysis

  • Catalyst : Jacobsen’s manganese-salen complex

  • Reaction : Epoxidation of cyclohexene precursors

  • ee : 88–92%

Methodee (%)Yield (%)
Chiral auxiliaries9075
Asymmetric catalysis9268

Green Chemistry Approaches

Solvent Recycling

  • Ionic Liquids : [BMIM][BF4] used as a recyclable solvent for acylation steps (5 cycles without yield loss).

  • Microwave Assistance : Reduces reaction times by 60% (e.g., hydrolysis completed in 1 hour vs. 4 hours conventionally).

Waste Reduction

  • Catalyst Recovery : Magnetic nanoparticles (Fe3O4@SiO2-EDTA) enable >90% recovery of coupling agents.

Challenges and Optimization

Byproduct Formation

  • Issue : Over-acylation at the 5-amino group.

  • Solution : Use bulkier acylating agents (e.g., pivaloyl chloride) to sterically hinder undesired sites.

Scalability Limitations

  • Problem : Low yields in ester hydrolysis due to poor solubility.

  • Fix : Switch to polar aprotic solvents (e.g., DMF) with phase-transfer catalysts (tetrabutylammonium bromide).

Analytical Characterization

Critical quality control steps include:

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 12.3 minutes.

  • NMR : 1H NMR (DMSO-d6) δ 8.16 (d, J = 10 Hz, NH), 4.21 (d, J = 8.4 Hz, H-3).

Regulatory Considerations

  • Impurity Profiling : Limits for genotoxic impurities (e.g., ethyl mesylate) set at <10 ppm.

  • Stability : Formulated as a mesylate salt for enhanced shelf life (>24 months at 25°C) .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid involves inhibition of the neuraminidase enzyme. This enzyme is essential for the replication of influenza viruses. By inhibiting neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus .

Comparison with Similar Compounds

Structural and Physicochemical Properties :

Property Value/Description
Molecular Formula C₁₄H₂₄N₂O₄
Molecular Weight 284.35 g/mol
CAS Number 187227-45-8
Solubility 56 mg/mL in H₂O; 5 mg/mL in DMSO
Stereochemistry (3R,4R,5S) configuration critical for activity
Key Functional Groups Acetamido, amino, pentan-3-yloxy, carboxylic acid

The molecule features a cyclohexene ring with substituents that enable competitive inhibition of viral neuraminidase, blocking viral release from host cells .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name/Identifier Structural Modifications Molecular Weight Solubility & Pharmacokinetics Biological Activity/Applications
Oseltamivir Acid (GS 4071) Base structure: (3R,4R,5S)-configured cyclohexene 284.35 High aqueous solubility (56 mg/mL) Potent neuraminidase inhibitor (IC₅₀ = 1–10 nM)
Ethyl Ester Prodrug (Oseltamivir) Carboxylic acid replaced with ethyl ester 312.41 Improved oral bioavailability Prodrug requiring hepatic activation
Fluorinated Guanidino Derivative Amino group replaced with guanidino; added fluorine ~300 (estimated) Reduced solubility; enhanced lipophilicity Increased resistance to viral mutations; broader antiviral spectrum
Compound 6p Pentan-3-yloxy replaced with fluoropyrrolidinyl benzylamino 468.50 (estimated) Moderate DMSO solubility (5 mg/mL) Improved potency against H5N1 strains (IC₅₀ < 1 nM)

Oseltamivir Acid vs. Ethyl Ester Prodrug

  • Structural Difference : The ethyl ester (oseltamivir) masks the carboxylic acid group, enhancing intestinal absorption. Hydrolysis in the liver converts it to the active acid form .
  • Functional Impact : While the prodrug has lower intrinsic activity, its improved bioavailability (75% oral absorption) makes it clinically viable, unlike the acid form, which has poor membrane permeability .

Oseltamivir Acid vs. Fluorinated Guanidino Analog

  • Structural Difference: Substitution of the amino group with guanidino introduces a stronger positive charge, improving binding to conserved neuraminidase residues. Fluorine addition enhances metabolic stability .
  • Functional Impact : This analog shows 10-fold higher activity against oseltamivir-resistant strains (e.g., H274Y mutation) due to tighter interaction with the enzyme’s hydrophobic pocket .

Oseltamivir Acid vs. Compound 6p

  • Functional Impact: Compound 6p demonstrates sub-nanomolar potency against avian influenza (H5N1) and retains efficacy in neuraminidase inhibitor-resistant variants .

Critical Insights from Comparative Data

  • Solubility-Activity Trade-off : While oseltamivir acid has high solubility, its esterification or fluorination sacrifices solubility for improved bioavailability or resistance profiles .
  • Stereochemical Sensitivity: Minor changes in the (3R,4R,5S) configuration (e.g., in guanidino analogs) drastically alter binding kinetics, emphasizing the importance of chiral centers .
  • Clinical Relevance : The ethyl ester prodrug remains the gold standard for oral administration, whereas fluorinated derivatives and Compound 6p represent next-generation candidates for resistant influenza strains .

Biological Activity

4-Acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid, also known as ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohexene-1-carboxylate phosphate, is a complex organic compound with significant biological activity, particularly as an inhibitor of the influenza virus neuraminidase enzyme. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and potential applications in medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C16H28N2O4C_{16}H_{28}N_{2}O_{4}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a cyclohexene ring with multiple functional groups that contribute to its biological properties. The presence of an acetamido group and an amino group enhances its interaction with biological targets.

The primary biological activity of this compound lies in its ability to inhibit neuraminidase, an enzyme critical for viral replication in influenza viruses. By binding to the active site of neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus .

Table 1: Comparison of Neuraminidase Inhibitors

Compound NameMechanism of ActionBinding Affinity (Ki)References
OseltamivirNeuraminidase inhibitor0.05 nM
ZanamivirNeuraminidase inhibitor0.1 nM
This compoundNeuraminidase inhibitorTBD

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Cyclohexene Ring : The cyclohexene core is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The acetamido and amino groups are introduced through acylation and amination reactions.
  • Alkoxy Substitution : The pentan-3-yloxy chain is added via alkylation methods.

Case Studies and Research Findings

Recent studies have highlighted the antiviral efficacy of this compound. For instance:

  • In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibits neuraminidase activity in various influenza virus strains, showcasing its potential as a therapeutic agent.
  • Molecular Docking Analyses : Computational studies using molecular docking techniques revealed that the compound has favorable binding interactions with neuraminidase, suggesting that structural modifications could enhance its inhibitory potency.

Table 2: Summary of Experimental Findings

Study TypeFindingsReference
In VitroEffective inhibition of neuraminidase
Molecular DockingStrong binding affinity to neuraminidase
Structural AnalysisInsights into binding interactions via X-ray crystallography

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